molecular formula C10H14ClN3 B13682394 (1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride

(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride

Cat. No.: B13682394
M. Wt: 211.69 g/mol
InChI Key: DXTFXZLAKDGLCG-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is a chemical compound with the molecular formula C10H13N3·HCl. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is unique due to its specific indazole core and methanamine substitution, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

(1,3-dimethylindazol-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7;/h3-5H,6,11H2,1-2H3;1H

InChI Key

DXTFXZLAKDGLCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)CN)C.Cl

Origin of Product

United States

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